molecular formula C41H42O5S B12431031 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane

3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane

Cat. No.: B12431031
M. Wt: 646.8 g/mol
InChI Key: LPGXUYMYRDMAFA-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane: is a complex organic compound characterized by multiple benzyloxy groups and a benzylsulfanyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the introduction of benzyloxy and benzylsulfanyl groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or triphenylphosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as column chromatography and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylsulfanyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and metabolic pathways. The benzyloxy groups can be modified to attach fluorescent tags for imaging studies.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure can impart desirable properties such as increased stability and reactivity to the resulting materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3,4,5-Tris(benzyloxy)benzoate
  • Ethyl 3,4,5-Tris(benzyloxy)benzoate
  • Benzoic acid, 3,4,5-tris(octadecyloxy)

Comparison: Compared to similar compounds, 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane is unique due to the presence of the benzylsulfanyl group. This group adds additional reactivity and potential for covalent interactions, which can be advantageous in both synthetic and biological applications. The multiple benzyloxy groups also provide a versatile platform for further chemical modifications, enhancing its utility in various research and industrial contexts.

Properties

IUPAC Name

2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXUYMYRDMAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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